1-(3-methoxypropyl)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
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Description
1-(3-methoxypropyl)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a useful research compound. Its molecular formula is C21H22N4O3S and its molecular weight is 410.49. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antimalarial Applications
Quinoxaline derivatives have been studied for their antimicrobial and antimalarial activities. The synthesis and testing of various quinoxaline compounds reveal potential in treating infectious diseases. For example, the study of ferrocenic pyrrolo[1,2-a]quinoxaline derivatives demonstrated in vitro antimalarial activity against Plasmodium falciparum strains with different chloroquine-resistance statuses (Guillon et al., 2008). These findings suggest that quinoxaline derivatives could be valuable in the development of new antimalarial therapies.
Cancer Research
Quinoxaline derivatives are also explored for their potential in cancer research, showing promise as antiproliferative agents. Novel pyrrolo[3,2-f]quinoline derivatives, characterized by an angular aromatic tricyclic system, exhibited cell growth inhibitory properties when tested against a panel of cell lines derived from leukemias. These compounds stimulate topoisomerase II poisoning at high concentrations, indicating a possible mechanism through which they exert their antiproliferative effects (Ferlin et al., 2001).
Synthesis and Chemical Properties
The research on quinoxaline derivatives extends to their synthesis and chemical properties, including the development of new synthetic methods and the study of their electrochemical properties. For instance, studies have detailed the synthesis of new pyrrolo[3,2-c]quinolines and their characteristics, contributing to the broader understanding of these compounds' chemical behavior and potential applications in various fields (Dudouit et al., 2001).
Properties
IUPAC Name |
1-(3-methoxypropyl)-3-(3-methylphenyl)sulfonylpyrrolo[3,2-b]quinoxalin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-14-7-5-8-15(13-14)29(26,27)19-18-21(25(20(19)22)11-6-12-28-2)24-17-10-4-3-9-16(17)23-18/h3-5,7-10,13H,6,11-12,22H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSKIKBOCJGYQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CCCOC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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